molecular formula C9H13ClN2O B15069432 3-Chloro-5-(2-methylbutoxy)pyridazine CAS No. 1346691-20-0

3-Chloro-5-(2-methylbutoxy)pyridazine

Cat. No.: B15069432
CAS No.: 1346691-20-0
M. Wt: 200.66 g/mol
InChI Key: YUJOZLJARYBMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(2-methylbutoxy)pyridazine is a heterocyclic compound with the molecular formula C9H13ClN2O. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-methylbutoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2-methylbutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to reflux, allowing the substitution reaction to occur, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-methylbutoxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-(2-methylbutoxy)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methylbutoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro and 2-methylbutoxy groups on the pyridazine ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1346691-20-0

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-5-(2-methylbutoxy)pyridazine

InChI

InChI=1S/C9H13ClN2O/c1-3-7(2)6-13-8-4-9(10)12-11-5-8/h4-5,7H,3,6H2,1-2H3

InChI Key

YUJOZLJARYBMRM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=CC(=NN=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.